N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diethylamino group attached to a phenyl ring, which is further connected to an acetamide group and a pyrimidinyl sulfanyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of 4-(diethylamino)phenyl acetamide, which is then reacted with 4-hydroxy-6-methylpyrimidine-2-thiol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the diethylamino and pyrimidinyl sulfanyl groups allows for specific interactions with target proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide
Uniqueness
N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both diethylamino and pyrimidinyl sulfanyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-4-21(5-2)14-8-6-13(7-9-14)19-16(23)11-24-17-18-12(3)10-15(22)20-17/h6-10H,4-5,11H2,1-3H3,(H,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEFCMFPOYOYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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